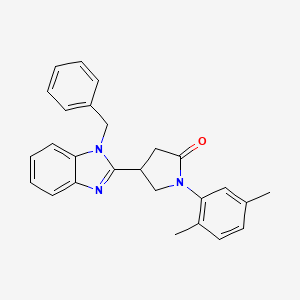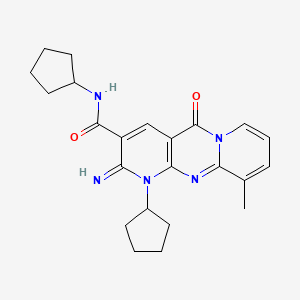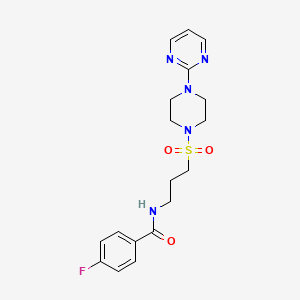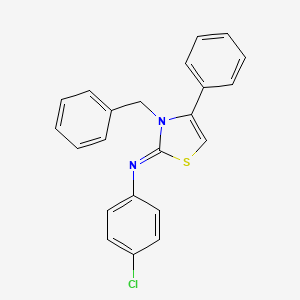
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for future studies.
科学的研究の応用
Chemistry and Properties
Synthesis and Chemical Properties : Benzimidazole derivatives, such as 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one, are central to various chemical research areas due to their versatile chemistry and properties. The synthesis, characterization, and application of these compounds have been thoroughly reviewed, highlighting their significance in coordination chemistry and their potential for creating materials with unique electrochemical and biological activities (Boča, Jameson, & Linert, 2011).
Biological Activity
DNA Interaction and Anticancer Potential : Benzimidazole derivatives are known for their ability to interact with DNA, particularly in the context of minor groove binding. Such interactions are crucial for designing drugs with specific biological activities, including anticancer properties. The synthetic dye Hoechst 33258, a known minor groove binder, and its analogues highlight the potential of benzimidazole derivatives in cancer research and therapy, offering insights into rational drug design and understanding the molecular basis of DNA sequence recognition (Issar & Kakkar, 2013).
Optoelectronic Applications
Optoelectronic Materials : The incorporation of benzimidazole and related heterocycles into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials, including luminescent molecules and chelate compounds, are vital for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The unique properties of these compounds, such as electroluminescence and thermally activated delayed fluorescence, demonstrate their potential in advancing optoelectronic device technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Design and Development
Therapeutic Potential : The diverse pharmacological activities of benzimidazole derivatives, ranging from antimicrobial to anticancer effects, underscore their significance in drug discovery and development. The structural versatility of these compounds allows for the synthesis of a wide array of pharmacologically active agents, pointing to the importance of benzimidazole as a core structure in medicinal chemistry (Babbar, Swikriti, & Arora, 2020).
特性
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-12-13-19(2)24(14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-23(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMAYTULMRNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2634530.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2634535.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)